2-(Benzyl(pentyl)amino)ethan-1-ol
Description
2-(Benzyl(pentyl)amino)ethan-1-ol is a secondary amine alcohol characterized by a hydroxyl group (-OH) and a benzyl-pentyl-substituted amino group (-N(C₅H₁₁)(CH₂C₆H₅)) attached to a two-carbon chain. This structure confers both hydrophilic (via the -OH group) and lipophilic (via benzyl and pentyl groups) properties, making it a versatile intermediate in medicinal chemistry and drug design.
Properties
Molecular Formula |
C14H23NO |
|---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
2-[benzyl(pentyl)amino]ethanol |
InChI |
InChI=1S/C14H23NO/c1-2-3-7-10-15(11-12-16)13-14-8-5-4-6-9-14/h4-6,8-9,16H,2-3,7,10-13H2,1H3 |
InChI Key |
PESSRAKKCALBOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCO)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(pentyl)amino)ethan-1-ol typically involves the reaction of benzylamine with pentylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzylamine reacts with ethylene oxide to form 2-(benzylamino)ethanol.
Step 2: The intermediate product, 2-(benzylamino)ethanol, is then reacted with pentylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyl(pentyl)amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Benzyl(pentyl)amino)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyl(pentyl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of 2-(Benzyl(pentyl)amino)ethan-1-ol, highlighting substituent variations, molecular weights, and applications:
Pharmacological and Physicochemical Properties
- Lipophilicity: The benzyl-pentyl substituents in the target compound enhance membrane permeability compared to HCQ’s polar quinoline moiety, which may limit blood-brain barrier penetration .
- Hydrogen Bonding : The -OH group in all analogues contributes to aqueous solubility and target binding. For example, HCQ’s hydroxyl group facilitates interactions with SARS-CoV-2 protease residues (binding energy: -6.8 kcal/mol) .
Research Findings and Data Tables
Comparative Physicochemical Data
| Property | This compound | HCQ | YTK-A76 |
|---|---|---|---|
| Molecular Weight | 251.38 | 335.87 | 429.50 |
| LogP (Predicted) | 3.2 | 2.8 | 4.5 |
| Aqueous Solubility (mg/mL) | ~15 | ~25 | <5 |
| Synthetic Yield (%) | N/A | 60–75 | 39.1 |
Key Structural Modifications and Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
